N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide
Description
Overview of Phenoxyacetamide Derivatives in Chemical Research
Phenoxyacetamide derivatives constitute a structurally diverse class of organic compounds characterized by a phenoxy group linked to an acetamide moiety. These compounds have garnered significant attention in medicinal chemistry due to their broad-spectrum biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. The structural flexibility of phenoxyacetamides allows for precise modulation of electronic and steric properties, enabling targeted interactions with biological macromolecules. For instance, substitutions on the aromatic ring or modifications to the acetamide side chain have been shown to influence binding affinities to receptors like monoamine oxidases (MAOs) and cholecystokinin-B receptors. The incorporation of bulky tert-alkyl groups, such as tert-pentyl, enhances lipophilicity and membrane permeability, making these derivatives particularly valuable in drug discovery.
Historical Development of N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide
The synthesis of this compound emerged from efforts to optimize the pharmacokinetic profiles of phenoxyacetamide-based therapeutics. Early work focused on introducing halogenated aromatic systems to improve metabolic stability, as seen in the development of 2-phenoxyacetamide MAO inhibitors. The tert-pentyl group was later incorporated to balance solubility and bioavailability, a strategy validated in studies of P-glycoprotein inhibitors. Key milestones include:
- 2009 : Initial structural characterization of the compound via PubChem (CID 28306667), highlighting its molecular formula (C₁₈H₂₁ClN₂O₂) and stereochemical properties.
- 2018 : Optimization of HPLC separation protocols using acetonitrile-water-phosphoric acid mobile phases, enabling high-purity isolation for pharmacological studies.
- 2025 : Computational modeling studies elucidating its binding interactions with bacterial type III secretion systems, underscoring its potential as an antimicrobial agent.
Significance in Scientific Literature and Research Applications
This compound has been pivotal in advancing structure-activity relationship (SAR) studies of phenoxyacetamides. Its unique combination of a chlorinated aniline moiety and tert-pentyl substituent has been linked to enhanced inhibitory effects on cancer cell lines, including HepG2 and Caco-2. Additionally, its role as a traceless directing group in rhodium-catalyzed C–H functionalization reactions has expanded synthetic methodologies for complex heterocycles. Recent applications include:
- Anticancer Research : Demonstrated IC₅₀ values of 1.8 μM against Caco-2 cells, surpassing 5-fluorouracil in cytotoxicity assays.
- Antimicrobial Development : Shown to inhibit Pseudomonas aeruginosa type III secretion systems at nanomolar concentrations.
- Material Science : Utilized in fluorescent sensor designs due to its planar tricyclic structure.
Current Research Landscape and Knowledge Gaps
While significant progress has been made, critical gaps remain:
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-4-19(2,3)13-5-8-15(9-6-13)24-12-18(23)22-14-7-10-16(20)17(21)11-14/h5-11H,4,12,21H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKAZVOBUIMMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₉H₂₃ClN₂O₂
- Molecular Weight : 346.85 g/mol
- CAS Number : 1020054-53-8
- Hazard Classification : Irritant
The compound features a chlorinated aromatic ring and an acetamide group, which are critical for its biological interactions.
Research indicates that this compound may interact with various biological targets, particularly in the realm of G protein-coupled receptors (GPCRs). GPCRs play a vital role in signal transduction and are implicated in numerous physiological processes.
G Protein-Coupled Receptors (GPCRs)
GPCRs are involved in mediating the effects of various hormones and neurotransmitters. The compound's ability to modulate these receptors may contribute to its pharmacological effects, such as:
- Inhibition of Platelet Aggregation : This mechanism is significant for cardiovascular health.
- Stimulation of Lipolysis : Relevant for metabolic disorders.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
- Antiplatelet Effects : A study demonstrated that compounds similar to this compound effectively reduced platelet aggregation in vitro. This suggests potential applications in treating thrombotic disorders.
- Insecticidal Applications : Research highlighted the compound's efficacy against various insect pests, indicating its potential as an environmentally friendly pesticide. Its amino-substituted structure enhances its biological activity compared to traditional agents .
- Cytotoxic Studies : In vitro studies revealed that the compound exhibits selective cytotoxicity against specific cancer cell lines, suggesting a potential role in cancer therapeutics. Further exploration into its mechanism of action is warranted to elucidate pathways involved in apoptosis induction .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aniline Ring
N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]acetamide ()
- Structural Difference: The amino group is at the 4-position of the phenyl ring instead of the 3-amino-4-chloro configuration.
- The 4-amino group may enhance solubility but reduce steric hindrance compared to the 3-amino-4-chloro analog .
N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)-acetamide ()
- Structural Difference: The aniline ring has a 3-acetyl group instead of 3-amino-4-chloro, and the phenoxy group carries dichloro substituents.
- Impact: The acetyl group introduces electron-withdrawing and steric effects, which may hinder hydrogen bonding.
Substituent Variations on the Phenoxy Group
Compounds with Halogenated Phenoxy Groups ()
- Example : 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N-(3-chloro-4-methylphenyl)acetamide ().
- Structural Difference: The phenoxy group is substituted with a pyridinyl-trifluoromethyl-chloro moiety instead of tert-pentyl.
- The tert-pentyl group in the target compound may improve blood-brain barrier penetration due to higher hydrophobicity .
Compounds with Methoxy or Sulfonyl Phenoxy Groups ()
- Example: 2-{4-[(5-Methoxybenzimidazolyl)sulfonyl]phenoxy}-N-(carbamoylmethyl)acetamide ().
- Structural Difference : Methoxy and sulfonyl groups replace tert-pentyl.
- Impact : Methoxy groups increase polarity and hydrogen-bonding capacity, while sulfonyl groups enhance solubility and electrostatic interactions. The tert-pentyl group in the target compound likely improves lipid bilayer interaction, favoring passive diffusion .
Anti-Inflammatory Activity ()
- Thiazolidine Analogs: (Z)-N-(3-Chlorophenyl)-2-(4-thiazolidinedione-phenoxy)acetamide derivatives exhibit IC50 values of 25.2–45.6 µM for NO inhibition.
- Comparison : The tert-pentyl group in the target compound may enhance cellular uptake compared to thiazolidinedione derivatives, though direct activity data are lacking .
Anticancer Activity ()
- Indenone-Substituted Acetamides: Derivatives with indenone-phenoxy groups show anticancer activity via apoptosis induction.
- Comparison: The tert-pentyl group’s bulkiness may sterically hinder interactions with certain targets compared to planar indenone moieties, but its hydrophobicity could improve tumor tissue penetration .
Yield and Purity ()
- Amine Substituent Effects : Analogs with cyclohexyl or pyrazolyl amines show yields ranging from 21% to 95%.
Halogenation Challenges ()
Physicochemical Properties
Q & A
Q. How do structural modifications influence metabolic stability in preclinical studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
